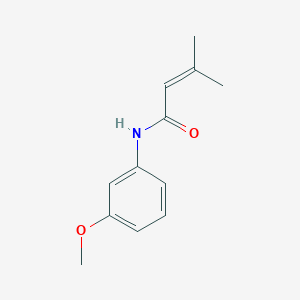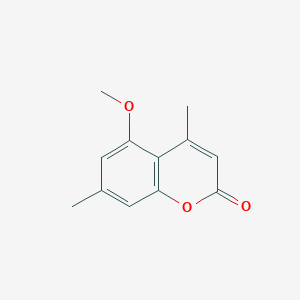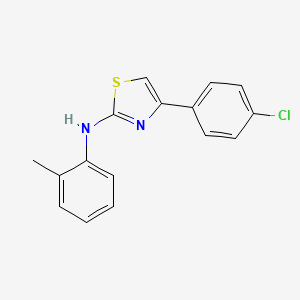
N-(3-methoxyphenyl)-3-methyl-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3-methoxyphenyl)-3-methyl-2-butenamide and related compounds involves multiple steps that require precise control over reaction conditions to ensure high yields and purity. A notable method involves the reaction of 2-methyl-3-phenyl-2-propenyl chloride with cuprous cyanide-14C, leading to the formation of 3-methyl-4-phenyl-3-butenonitrile-1-14C, which upon treatment with hydrochloric acid-water yields the desired butenamide derivative (Valcavi, 1974).
Molecular Structure Analysis
The molecular structure of N-(3-methoxyphenyl)-3-methyl-2-butenamide is characterized by the presence of a methoxyphenyl group attached to a butenamide backbone. This structure is pivotal in determining the compound's reactivity and physical properties. The methoxy group can influence the electron density and distribution within the molecule, affecting its interaction with other chemicals.
Chemical Reactions and Properties
N-(3-methoxyphenyl)-3-methyl-2-butenamide can undergo various chemical reactions, including cyclocondensations and cycloaromatizations, to form heterocycles with masked or unmasked aldehyde functionalities. For instance, its reaction with methylene iodide under specific conditions can lead to the formation of aldehyde derivatives, showcasing its versatility as a synthon for synthesizing heterocyclic compounds (Mahata et al., 2003).
Applications De Recherche Scientifique
Corrosion Inhibition
Research conducted by Khalifa and Abdallah (2011) examined the effect of various organic compounds, including derivatives similar to N-(3-methoxyphenyl)-3-methyl-2-butenamide, on the corrosion of low carbon steel in hydrochloric acid. They found that these compounds efficiently inhibited corrosion, and their effectiveness increased with concentration and decreased with temperature. This study suggests potential applications of N-(3-methoxyphenyl)-3-methyl-2-butenamide in corrosion inhibition, particularly in industrial settings where metal protection is crucial (Khalifa & Abdallah, 2011).
Biological and Medicinal Applications
A 2021 study by Khan et al. explored the synthesis of zinc(II) carboxylate complexes based on compounds structurally related to N-(3-methoxyphenyl)-3-methyl-2-butenamide. These complexes were evaluated for their DNA-binding capabilities, anti-microbial, anti-leishmanial, cytotoxicity, and DNA damage activities. The findings indicate that such compounds could have significant applications in the field of medicinal chemistry, particularly in drug development targeting specific diseases (Khan et al., 2021).
Fluorescence and Optical Properties
Song et al. (2015) studied 3-aryl-2-cyano acrylamide derivatives, which are structurally similar to N-(3-methoxyphenyl)-3-methyl-2-butenamide. They discovered that these compounds exhibited unique optical properties due to their distinct stacking mode. The findings from this research could be instrumental in developing new materials for optoelectronic applications, such as sensors or display technologies (Song et al., 2015).
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(2)7-12(14)13-10-5-4-6-11(8-10)15-3/h4-8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNLIAGNBVVIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC(=CC=C1)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5654767.png)


![9-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5654786.png)
![[(3S*,5R*)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5654789.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5654816.png)
![N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide](/img/structure/B5654834.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5654841.png)
![2-methyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrimidine](/img/structure/B5654854.png)
![5-[(benzylthio)methyl]-2-methoxybenzoic acid](/img/structure/B5654856.png)
![isopropyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5654860.png)

